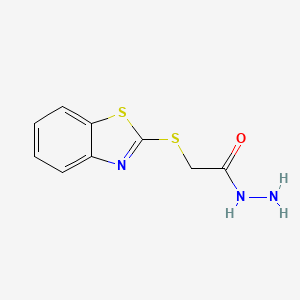

2-(1,3-Benzothiazol-2-ylthio)acetohydrazide

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide involves key intermediate steps that lead to the formation of novel heterocyclic compounds. One method includes treating 2-(benzo[d]thiazol-2’-ylthio)acetohydrazide with acetylacetone to afford N-(4-oxopentan-2-ylidine) acetohydrazide derivatives. These derivatives are then used as intermediates for synthesizing a novel series of condensation and substituted derivatives of 2-(benzo[d]thiazol-2’-ylthio) acetohydrazide in good yields. The synthesized compounds are characterized by elemental analysis, 1H-NMR, 13C-NMR spectra, and X-ray crystallographic investigations, contributing significantly to the crystallographic database of heterocyclic compounds (Al-Omran & El-Khair, 2016).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Novel Derivatives : 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide has been used as a key intermediate for synthesizing novel heterocyclic compounds, characterized by elemental analysis, NMR spectroscopy, and X-ray crystallography (Al-Omran & El-Khair, 2016).

Development of Antimicrobial Agents : This compound has been involved in the synthesis of Schiff base derivatives, which were then tested for their antibacterial activity, showcasing its potential in developing new antimicrobial agents (Al-Smaisim, Raauf, & Salman, 2010).

Anticancer Research

Anticancer Compound Synthesis : Studies have shown its use in synthesizing benzothiazole acylhydrazones, which were then evaluated for their anticancer properties. This highlights its role in the development of new anticancer agents (Osmaniye et al., 2018).

Evaluation Against Cancer Cell Lines : Derivatives of this compound have been tested against various cancer cell lines, including human lung adenocarcinoma and rat brain glioma, demonstrating significant anticancer activity and apoptosis induction (Osmaniye et al., 2018).

Anticonvulsant Research

- Anticonvulsant Activity : There has been research on synthesizing derivatives for anticonvulsant activity, with some compounds showing significant protection in mice against psychomotor seizures, indicating its potential in epilepsy treatment (Kumar et al., 2011).

Miscellaneous Applications

Synthesis of Thiazolidinones : This compound is involved in the synthesis of thiazolidinones, a class of compounds with various biological activities, including antibacterial and antifungal properties (Bhatt, Nimavat, & Vyas, 2013).

Neat Reaction Technology : It's used in neat reaction technology for synthesizing thiazolidinones, offering a more efficient and environmentally friendly method of synthesis (Desai, Raval, & Desai, 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the onset and propagation of seizures.

Mode of Action

This compound interacts with its targets by binding to these receptors and exchangers This interaction alters the normal function of these targets, leading to changes in neuronal excitability and synaptic transmission

Biochemical Pathways

The compound affects the GABAergic and glutamatergic pathways, which are involved in the regulation of neuronal excitability and synaptic transmission . By interacting with the GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger, the compound can influence the balance between excitatory and inhibitory signals in the brain, potentially reducing the likelihood of seizure onset.

Pharmacokinetics

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties

Result of Action

The most active compound of the series, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide (BT 15), showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . This suggests that the compound has a significant anticonvulsant effect.

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS2/c10-12-8(13)5-14-9-11-6-3-1-2-4-7(6)15-9/h1-4H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERPICSYASCOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293761 | |

| Record name | 2-benzothiazol-2-ylthioacetylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24044-91-5 | |

| Record name | 24044-91-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzothiazol-2-ylthioacetylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of modifying 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide to create new derivatives?

A1: The study aimed to synthesize new heterocyclic compounds derived from this compound and evaluate their potential antimicrobial activity []. Researchers explored various modifications, including the formation of Schiff bases, oxadiazole rings, hydrazinecarbothioamides, and dihydrophthalazine-1,4-dione derivatives. By introducing different functional groups and altering the core structure, the study sought to identify derivatives with enhanced antimicrobial properties compared to the parent compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)

![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)

![6-Chloroimidazo[1,2-b]pyridazine](/img/structure/B1266833.png)